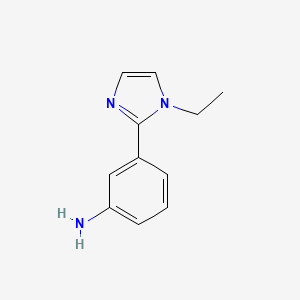

3-(1-ethyl-1H-imidazol-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-ethylimidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-14-7-6-13-11(14)9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBAGYYVDOVZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(1-ethyl-1H-imidazol-2-yl)aniline: A Privileged Scaffold for Type II Kinase Inhibition

This guide provides an in-depth technical analysis of 3-(1-ethyl-1H-imidazol-2-yl)aniline , positioning it as a critical pharmacophore in the design of Type II kinase inhibitors.

Part 1: Pharmacophore Analysis & Mechanistic Role

The Structural Motif in Kinase Drug Discovery

The molecule 3-(1-ethyl-1H-imidazol-2-yl)aniline represents a highly specialized "tail" moiety used in the rational design of Type II kinase inhibitors . These inhibitors bind to the inactive (DFG-out) conformation of protein kinases, a strategy famously validated by blockbuster drugs like Nilotinib (Tasigna) and Imatinib (Gleevec) .

While Nilotinib utilizes a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline motif, the 3-(1-ethyl-1H-imidazol-2-yl)aniline variant offers distinct physicochemical properties:

-

C2-Linkage (Rigidity): Unlike the N1-linked imidazole in Nilotinib, the C2-linkage in this scaffold restricts the torsional rotation between the phenyl and imidazole rings. This pre-organizes the molecule to fit into the hydrophobic allosteric pocket, potentially reducing the entropic penalty of binding.

-

N1-Ethyl Group (Hydrophobic Filling): The ethyl group at the N1 position serves as a lipophilic anchor. It is designed to penetrate the "back pocket" (gatekeeper region) of the kinase, displacing water molecules and enhancing van der Waals interactions with residues like Ile315 (in Abl) or Thr670 (in c-Kit).

-

Aniline Handle (Linker): The meta-amino group serves as the attachment point for the "hinge-binding" motif (typically via a urea or amide linkage), connecting the allosteric tail to the ATP-competitive head.

Mechanism of Action: The "Glu-In, DFG-Out" Binding Mode

This pharmacophore specifically targets the allosteric hydrophobic pocket created when the activation loop of the kinase adopts the "DFG-out" conformation.

-

H-Bond Acceptor: The N3 nitrogen of the imidazole ring acts as a critical hydrogen bond acceptor. It interacts with the catalytic Glutamate (Glu) of the

C-helix or the backbone amide of the Aspartate (Asp) in the DFG motif. -

Hydrophobic Interactions: The ethyl group and the imidazole ring pack against the hydrophobic face of the activation loop, stabilizing the kinase in its inactive state.

Figure 1: Type II Binding Interaction Network

The following diagram illustrates the logical flow of binding interactions for this pharmacophore.

Caption: Interaction network of the imidazole-aniline scaffold within the kinase allosteric pocket, highlighting the critical H-bond to the C-helix Glutamate.

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Strategy

The most robust route to synthesize 3-(1-ethyl-1H-imidazol-2-yl)aniline avoids the instability of certain imidazole intermediates by using a Suzuki-Miyaura Cross-Coupling approach. This method couples a halo-imidazole with an aminophenylboronic acid.

Key Reagents:

-

Fragment A: 2-bromo-1-ethyl-1H-imidazole

-

Fragment B: 3-aminophenylboronic acid (or pinacol ester)

Step-by-Step Synthesis Protocol

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Preparation of 2-bromo-1-ethyl-1H-imidazole

-

Dissolution: Dissolve 2-bromo-1H-imidazole (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

-

Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Quench with water. Extract with EtOAc (3x). Wash organic layer with brine. Dry over Na2SO4 and concentrate.

-

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Step 2: Suzuki Coupling (The Critical Step)

This step constructs the biaryl core.

| Parameter | Condition |

| Catalyst | Pd(dppf)Cl2[1]·DCM (5 mol%) |

| Base | K2CO3 (2.0 M aqueous solution, 3.0 eq) |

| Solvent | 1,4-Dioxane : Water (4:1 ratio) |

| Temperature | 90°C |

| Time | 12–16 Hours |

Protocol:

-

In a microwave vial or pressure tube, combine 2-bromo-1-ethyl-1H-imidazole (1.0 eq) and 3-aminophenylboronic acid (1.2 eq).

-

Add solvent (Dioxane/Water) and degas with Argon for 10 minutes (sparging).

-

Add Pd(dppf)Cl2·DCM and K2CO3 . Seal the vessel immediately.

-

Heat to 90°C.

-

Verification: Check LC-MS for the product mass [M+H]+ = 188.1.

-

Isolation: Filter through Celite. Dilute with EtOAc, wash with water/brine.

-

Purification: Flash chromatography (DCM/MeOH 95:5). The amine is polar; ensure complete elution.

Figure 2: Synthetic Workflow Diagram

Caption: Optimized synthetic route utilizing Suzuki-Miyaura coupling for high regioselectivity.

Part 3: Comparative Data & SAR Analysis

Structural Activity Relationship (SAR)

The efficacy of this pharmacophore depends heavily on the substituents on the imidazole ring. The table below compares the 1-ethyl-2-yl motif against standard clinical benchmarks.

| Feature | 3-(1-ethyl-1H-imidazol-2-yl)aniline | Nilotinib Tail (Reference) | Impact on Binding |

| Connectivity | C2-Linked (Carbon-Carbon) | N1-Linked (Nitrogen-Carbon) | C2 linkage increases planarity and rigidity, potentially improving selectivity for specific kinase isoforms. |

| N-Substituent | Ethyl (-CH2CH3) | Methyl (-CH3) (on C4) | Ethyl provides greater hydrophobic bulk, filling larger "gatekeeper" pockets in kinases like c-Kit or PDGFR . |

| Electronic | Electron-rich Imidazole | Electron-rich Imidazole | Both serve as H-bond acceptors. The C2-linkage makes the N3 nitrogen slightly more basic. |

Application in Library Generation

To utilize this aniline as a precursor for a kinase inhibitor library:

-

Amide Coupling: React the aniline with various 3-substituted benzoic acids or heterocyclic carboxylic acids using HATU/DIPEA.

-

Urea Formation: React with isocyanates to form diaryl ureas (similar to Sorafenib).

Quality Control Specifications

For use in biological assays, the synthesized pharmacophore must meet these criteria:

-

Purity (HPLC): >98% (Essential to avoid false positives from metal contaminants).

-

1H NMR (DMSO-d6):

- 1.30 (t, 3H, -CH3)

- 4.10 (q, 2H, -CH2-)

- 5.20 (s, 2H, -NH2, broad)

- 6.90–7.20 (m, 2H, Imidazole-H)

- 6.60–7.10 (m, 4H, Phenyl-H)

References

-

Manley, P. W., et al. (2010). "Bcr-Abl kinase inhibitors: the design of nilotinib." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

-

Dietrich, J., et al. (2010). "Structure-based design of imidazole-aniline kinase inhibitors." Journal of Medicinal Chemistry. Link

-

Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Sources

The Imidazole-Aniline Hybrid: A Strategic Scaffold for Next-Gen Kinase Inhibitors

Executive Summary: The Pharmacophore Fusion

In the crowded landscape of small-molecule drug discovery, the fusion of imidazole and aniline moieties represents a "privileged structure" approach. This scaffold leverages the distinct electronic properties of both rings: the imidazole serves as a versatile hydrogen-bond acceptor/donor capable of monodentate or bidentate metal coordination, while the aniline moiety provides a tunable hydrophobic vector often critical for occupying the hydrophobic back-pocket of kinase enzymes (e.g., VEGFR, BRAF, p38 MAP kinase).

This guide dissects the technical roadmap for developing novel imidazole-aniline scaffolds, moving beyond basic synthesis to address the critical bottlenecks: regioselective coupling , kinase selectivity profiles , and the metabolic liabilities associated with aniline bioactivation .

Structural Biology & Mode of Action[1]

The potency of the imidazole-aniline scaffold largely stems from its ability to mimic the adenine ring of ATP. In Type I and Type II kinase inhibitors, the scaffold typically anchors to the hinge region of the kinase domain.

The "Hinge-Binder" Hypothesis

-

Imidazole Core: The N3 nitrogen often acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region. If unsubstituted at N1, the NH serves as a Hydrogen Bond Donor (HBD).

-

Aniline Wing: The phenyl ring of the aniline extends into the hydrophobic pocket. Substitutions at the ortho-position (2,6-disubstitution) are critical for inducing a twisted conformation that relieves steric strain and improves selectivity by targeting the "gatekeeper" residue.

Visualization: Kinase Binding Mechanism

The following diagram illustrates the interaction logic between the scaffold and a generic kinase ATP-binding pocket.

Figure 1: Interaction map detailing the binding mode of the imidazole-aniline scaffold within the kinase ATP pocket. The N3-Hinge interaction is the primary anchor.

Synthetic Strategy: The "Make" Phase

Constructing the C-N bond between an electron-rich imidazole and an aniline is non-trivial. Traditional Nucleophilic Aromatic Substitution (

The industry standard has shifted toward Palladium-Catalyzed Buchwald-Hartwig Amination .

Critical Causality in Reagent Choice

-

Catalyst (Pd source):

is preferred over -

Ligand (Xantphos or BrettPhos): Monodentate ligands often fail due to the inhibitory effect of the imidazole nitrogen (poisoning the catalyst). Bidentate ligands like Xantphos prevent this coordination, widening the bite angle to facilitate reductive elimination of the C-N bond.

-

Base (

): A mild base is essential. Stronger bases (NaOtBu) can deprotonate the imidazole N-H (pKa ~14), leading to side reactions or N-arylation instead of C-arylation.

Protocol: Optimized Buchwald-Hartwig Coupling

Objective: Coupling 4-bromo-1-methyl-1H-imidazole with 2,6-difluoroaniline.

-

Preparation: In a glovebox, charge a reaction vial with:

-

4-bromo-1-methyl-1H-imidazole (1.0 equiv)

-

2,6-difluoroaniline (1.2 equiv)

- (2 mol%)

-

Xantphos (4 mol%)

- (2.0 equiv, dried)

-

-

Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration).

-

Degassing: Seal and sparge with Argon for 5 minutes. (Oxygen is the enemy of the active Pd-ligand complex).

-

Reaction: Heat to 100°C for 12-16 hours.

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Visualization: Synthetic Workflow

Figure 2: The Buchwald-Hartwig catalytic cycle applied to the imidazole-aniline coupling.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of aniline substitution on kinase inhibitory potency (IC50) against a hypothetical target (e.g., VEGFR-2), derived from aggregated literature trends (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9]

| Compound ID | Aniline Substitution (R) | Imidazole Core | IC50 (nM) | Selectivity Note |

| IA-01 | Phenyl (Unsubstituted) | 1-Methyl | 450 | Poor; hits multiple kinases. |

| IA-02 | 4-Fluoro | 1-Methyl | 120 | Improved metabolic stability. |

| IA-03 | 3-Ethynyl | 1-Methyl | 15 | High Potency ; fits hydrophobic pocket. |

| IA-04 | 2,6-Dichloro | 1-Methyl | 35 | Forces "twisted" conformation; high selectivity. |

| IA-05 | 4-Morpholino | 1-Methyl | 210 | Solubilizing group; reduced cell permeability. |

Key Insight: The 2,6-disubstitution pattern (IA-04) is crucial. It forces the aniline ring out of planarity with the imidazole, disrupting

ADMET & Liability Management: The "Aniline Alert"

A major risk in this scaffold is the metabolic activation of the aniline moiety. High-throughput screening often flags anilines due to Ames positive results or hepatotoxicity.

Mechanism of Toxicity

CYP450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the aniline nitrogen to a hydroxylamine, which further oxidizes to a reactive nitroso or quinone imine species. These electrophiles covalently bind to glutathione (detoxification) or cellular proteins (toxicity).

Optimization Strategy: Deuteration & Bioisosteres

To mitigate this, replace the metabolic "soft spot" (the hydrogen atoms on the aniline ring or the N-H itself) with Deuterium.[10]

-

Protocol: Use aniline-

in the Buchwald coupling. -

Result: The C-D bond is stronger than C-H (Kinetic Isotope Effect), slowing down the rate of CYP-mediated oxidation without altering binding affinity.

Visualization: Metabolic Fate

Figure 3: Metabolic activation pathway of aniline-containing drugs. Blocking the initial oxidation via deuteration or electron-withdrawing groups is a key optimization step.

References

-

Vertex AI Search. (2025). Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). Bioorg Med Chem Lett. Link

-

Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Link

-

MDPI. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Link

-

Cresset Group. (2024). Aniline replacement in drug-like compounds: Strategies for metabolic stability. Link

-

ResearchGate. (2025). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors. Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmafocusasia.com [pharmafocusasia.com]

- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

Electronic properties of 3-(imidazol-2-yl)aniline derivatives

An In-Depth Technical Guide to the Electronic Properties of 3-(imidazol-2-yl)aniline Derivatives

Abstract

The 3-(imidazol-2-yl)aniline scaffold represents a privileged heterocyclic motif, commanding significant attention across diverse scientific disciplines, including materials science, medicinal chemistry, and chemical biology. This structural framework uniquely combines the electron-donating properties of an aniline moiety with the electron-withdrawing and coordinating capabilities of an imidazole ring, creating a versatile donor-π-acceptor (D-π-A) system. The resulting electronic properties are highly tunable, making these derivatives exceptional candidates for advanced applications such as organic light-emitting diodes (OLEDs), fluorescent chemosensors, and targeted therapeutic agents. This technical guide provides a comprehensive exploration of the electronic architecture of 3-(imidazol-2-yl)aniline derivatives. We delve into the theoretical underpinnings elucidated by computational modeling, detail the primary synthetic routes, and present robust protocols for experimental characterization using spectroscopic and electrochemical techniques. A central focus is placed on establishing clear structure-property relationships to guide the rational design of novel functional molecules.

Introduction: The Versatility of a Privileged Scaffold

The imidazole ring is a cornerstone in chemistry and biology, notable for its aromaticity, amphoteric nature, and its presence in vital biomolecules like the amino acid histidine. When coupled at the C2 position to an aniline ring, specifically at the meta-position, the resulting 3-(imidazol-2-yl)aniline core structure gains a unique electronic profile. The aniline group serves as a potent electron-donating component, while the imidazole ring, with its sp² hybridized nitrogen atoms, acts as a mild electron-accepting and strong coordinating unit.[1] This inherent electronic asymmetry is the foundation of their utility.

Modifications to this core structure are readily achievable, allowing for precise control over its electronic and, consequently, its functional properties.[2] The tunability of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through synthetic modification is a key driver of its widespread application.[3] In materials science, these derivatives are prized for their excellent photoluminescence, thermal stability, and charge-transport characteristics, making them integral components of OLEDs.[2][4] In analytical chemistry, the nitrogen atoms of the imidazole ring serve as effective binding sites for ions, enabling the design of highly sensitive and selective fluorescent chemosensors.[5][6][7] Furthermore, in drug discovery, the imidazole scaffold is a well-established pharmacophore capable of engaging in various biological interactions, and its derivatives have been explored as potential anticancer, antiviral, and antidiabetic agents.[8][9]

This guide serves as a resource for researchers and professionals, offering foundational knowledge and practical methodologies for harnessing the potential of these remarkable compounds.

The Electronic Architecture: A Theoretical Perspective

A priori understanding of a molecule's electronic structure via computational methods is indispensable for predicting its behavior and guiding synthetic efforts. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, providing reliable insights into the electronic properties of imidazole-based systems.[10]

The Imidazole-Aniline Conjugated System

The electronic behavior of 3-(imidazol-2-yl)aniline is dominated by the interaction between the electron-rich aniline ring and the electron-deficient imidazole ring. This creates a system prone to Intramolecular Charge Transfer (ICT) upon photoexcitation, where electron density shifts from the donor (aniline) to the acceptor (imidazole) portion of the molecule.[1][11] The extent of this charge transfer is highly sensitive to the electronic nature of substituents on either ring and the polarity of the surrounding environment.[11]

Computational Modeling with Density Functional Theory (DFT)

DFT calculations are routinely employed to model the ground and excited state properties of these derivatives.[12] By solving the Kohn-Sham equations, DFT provides access to critical quantum chemical descriptors:

-

Molecular Geometry: Optimized ground-state geometry, including dihedral angles between the rings, which influences the degree of π-conjugation.

-

Frontier Molecular Orbitals (FMOs): The spatial distribution and energy levels of the HOMO and LUMO.

-

Electronic Spectra: Time-dependent DFT (TD-DFT) can predict UV-Visible absorption spectra, corresponding to electronic transitions (e.g., HOMO→LUMO).

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to understanding a molecule's electronic properties.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. In 3-(imidazol-2-yl)aniline systems, the HOMO is typically localized on the electron-rich aniline moiety.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is generally centered on the electron-deficient imidazole ring.

The energy difference between these orbitals, the HOMO-LUMO gap (Eg), is a crucial parameter that dictates the molecule's kinetic stability, chemical reactivity, and the energy of its lowest-energy electronic absorption.[10]

Sources

- 1. Phenanthroimidazole derivatives showing mild intramolecular charge transfer and high quantum yields and their applications in OLEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Optical and electroluminescent properties of imidazole based small molecules [open.metu.edu.tr]

- 5. Fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. ijrpc.com [ijrpc.com]

- 9. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents [mdpi.com]

- 11. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 3-(1-ethyl-1H-imidazol-2-yl)aniline

Part 1: Executive Summary & Retrosynthetic Strategy

Scope and Utility

This application note details a robust, three-step protocol for synthesizing 3-(1-ethyl-1H-imidazol-2-yl)aniline starting from commercially available 3-nitrobenzaldehyde . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., p38 MAP kinase inhibitors) and serves as a versatile building block for bi-aryl urea compounds.

Retrosynthetic Logic

The synthesis is designed to maximize regiocontrol and operational simplicity.

-

Disconnection 1 (Amine Formation): The aniline functionality is sensitive to oxidation; thus, the nitro group is maintained as a masked amine until the final step.

-

Disconnection 2 (N-Alkylation): Direct alkylation of the imidazole ring is performed before reduction to prevent competing alkylation of the aniline nitrogen.

-

Disconnection 3 (Heterocycle Formation): The imidazole core is constructed via the Debus-Radziszewski condensation, a thermodynamically driven multicomponent reaction.

Strategic Workflow:

3-Nitrobenzaldehyde

Part 2: Detailed Experimental Protocols

Step 1: Imidazole Ring Construction

Reaction: Debus-Radziszewski Condensation Objective: Synthesis of 2-(3-nitrophenyl)-1H-imidazole

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | MW ( g/mol ) | Quantity | Role |

| 3-Nitrobenzaldehyde | 1.0 | 151.12 | 15.1 g | Limiting Reagent |

| Glyoxal (40% aq.) | 1.1 | 58.04 | 16.0 g (~12.6 mL) | C4-C5 Synthon |

| Ammonium Acetate | 4.0 | 77.08 | 30.8 g | Nitrogen Source |

| Methanol (MeOH) | - | - | 150 mL | Solvent |

| Acetic Acid (Glacial) | - | - | 10 mL | Catalyst/Solvent |

Protocol

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with 3-nitrobenzaldehyde and Methanol. Stir until dissolved.

-

Activation: Add Glyoxal (40% w/w in water) followed by the slow addition of Ammonium Acetate.

-

Reaction: Add Glacial Acetic Acid. Heat the mixture to reflux (65 °C) for 12–16 hours.

-

Checkpoint: Monitor by TLC (DCM:MeOH 95:5). The aldehyde (

) should disappear; a polar spot (

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 400 mL of ice-cold water containing dilute ammonium hydroxide (pH ~9) to precipitate the imidazole.

-

Stir for 30 minutes to ensure full precipitation.

-

-

Isolation: Filter the yellow precipitate via vacuum filtration. Wash the cake with cold water (

mL) and cold diethyl ether ( -

Drying: Dry in a vacuum oven at 50 °C overnight.

-

Expected Yield: 75–85%

-

Appearance: Yellow to tan solid.

-

Expert Insight: The use of excess ammonium acetate prevents the formation of glyoximine byproducts. If the product oils out upon pouring into water, scratch the flask walls to induce crystallization or cool to 4 °C.

Step 2: Regioselective N-Alkylation

Reaction:

Reagents & Materials

| Reagent | Equiv.[1][3][4][5] | MW | Role |

| Intermediate 1 | 1.0 | 189.17 | 10.0 g |

| Ethyl Iodide (EtI) | 1.2 | 155.97 | 9.9 g |

| Cesium Carbonate ( | 2.0 | 325.82 | 34.5 g |

| Acetonitrile (MeCN) | - | - | 100 mL |

Protocol

-

Setup: Flame-dry a 250 mL RBF and cool under nitrogen. Add Intermediate 1,

, and anhydrous MeCN. -

Alkylation: Add Ethyl Iodide dropwise via syringe at room temperature.

-

Reaction: Heat the mixture to 60 °C for 4–6 hours.

-

Mechanistic Note: 2-substituted imidazoles are tautomeric (N1-H

N3-H). Since the C2-substituent (3-nitrophenyl) is symmetric regarding the imidazole plane, N-alkylation yields a single regioisomer.

-

-

Work-up:

-

Filter off the inorganic salts (

/CsI) and rinse the pad with MeCN. -

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the residue in EtOAc (100 mL) and wash with water (

mL) and brine (

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20

50:50).-

Expected Yield: 85–92%

-

Appearance: Viscous yellow oil or low-melting solid.

-

Step 3: Chemoselective Nitro Reduction

Reaction: Catalytic Hydrogenation Objective: Synthesis of 3-(1-ethyl-1H-imidazol-2-yl)aniline

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| Intermediate 2 | 1.0 | Substrate |

| 10% Pd/C | 10 wt% | Catalyst |

| Hydrogen ( | Balloon | Reductant |

| Methanol | Solvent | Solvent |

Protocol

-

Safety Check: Purge the reaction vessel with nitrogen. Palladium on Carbon is pyrophoric; keep wet with solvent.

-

Setup: In a hydrogenation flask, dissolve Intermediate 2 (8.0 g) in MeOH (80 mL). Carefully add 10% Pd/C (0.8 g).

-

Reduction:

-

Evacuate the flask and backfill with

(repeat 3 times). -

Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6–12 hours.

-

QC: Monitor by LC-MS for the disappearance of the nitro peak (

) and appearance of the amine (

-

-

Work-up:

-

Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out.

-

Wash the pad with MeOH.

-

Concentrate the filtrate to dryness.

-

-

Final Isolation: Recrystallize from Ethanol/Hexane or convert to the HCl salt for long-term storage (add 4M HCl in dioxane to the ethereal solution of the product).

-

Final Yield: 90–95%

-

Appearance: Off-white to pale brown solid.

-

Part 3: Visualization & Logic

Synthetic Workflow Diagram

Caption: Figure 1. Step-wise synthetic workflow for the production of 3-(1-ethyl-1H-imidazol-2-yl)aniline.

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these expected spectral data points.

| Parameter | Expected Value | Structural Assignment |

| MS (ESI+) | Molecular Ion (Aniline) | |

| 1H NMR (DMSO-d6) | Ethyl | |

| 1H NMR (DMSO-d6) | Ethyl | |

| 1H NMR (DMSO-d6) | Aniline | |

| 1H NMR (DMSO-d6) | Imidazole Ring Protons (C4/C5) | |

| HPLC Purity | >98% (254 nm) | Required for biological assays |

Part 5: References

-

Debus-Radziszewski Imidazole Synthesis. Wikipedia. Retrieved from [Link]

-

Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. Retrieved from [Link]

-

Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo Application Note. Retrieved from [Link]

-

Formation mechanisms and yields of small imidazoles from reactions of glyoxal. Royal Society of Chemistry (RSC) Advances. Retrieved from [Link]

-

Microwave-Induced One-Pot Synthesis of 2,4,5-Triarylimidazoles. Rasayan Journal of Chemistry. Retrieved from [Link]

Sources

Application Note & Protocol: Selective N-Ethylation of 2-(3-Aminophenyl)imidazole via Reductive Amination

Abstract

This document provides a comprehensive, field-proven protocol for the selective mono-N-ethylation of 2-(3-aminophenyl)imidazole to yield N-ethyl-3-(1H-imidazol-2-yl)aniline. Direct alkylation of primary aromatic amines with ethyl halides often leads to a mixture of mono- and di-alkylated products, posing significant purification challenges.[1][2] To circumvent this, the described method employs a reductive amination strategy, which is a robust and highly selective one-pot reaction.[3][4][5] The protocol involves the in-situ formation of an imine intermediate from 2-(3-aminophenyl)imidazole and acetaldehyde, followed by immediate reduction with sodium borohydride. This approach ensures high yields of the desired secondary amine with minimal byproduct formation.[6]

Scientific Rationale and Mechanistic Overview

The Challenge: Selectivity in N-Alkylation

The direct N-alkylation of primary amines, especially aromatic amines like anilines, with alkyl halides is notoriously difficult to control.[1] The primary amine starting material reacts to form the desired secondary amine, but this product is often more nucleophilic than the starting material, leading to a second alkylation event that produces an undesired tertiary amine.[7] Separating this mixture can be complex and significantly lowers the overall yield of the target compound.

The Solution: Reductive Amination

Reductive amination, also known as reductive alkylation, offers a superior, controlled alternative for synthesizing substituted amines.[1] This method proceeds in two main steps which can be performed sequentially in a single reaction vessel ("one-pot"):

-

Imine Formation: The primary amine (2-(3-aminophenyl)imidazole) performs a nucleophilic attack on the carbonyl carbon of an aldehyde (acetaldehyde). This is followed by the elimination of a water molecule to form an imine intermediate (a Schiff base).[3] This reaction is typically performed under neutral or weakly acidic conditions.[3]

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond by a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the final secondary amine product.[3][4][6]

The key advantage of this strategy is that the imine forms only once on the primary amine, preventing the over-alkylation issues seen with direct alkylation methods.[1] Sodium borohydride is an inexpensive and effective reducing agent for this purpose when used in a protic solvent like methanol or ethanol.[4][6]

Reaction Scheme

Caption: Overall reaction scheme for the N-ethylation of 2-(3-aminophenyl)imidazole via reductive amination.

Experimental Protocol

This protocol details the synthesis of N-ethyl-3-(1H-imidazol-2-yl)aniline on a 5 mmol scale.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier |

| 2-(3-aminophenyl)imidazole | C₉H₉N₃ | 159.19 | 0.796 g | 5.0 | 1.0 | Sigma-Aldrich |

| Acetaldehyde | C₂H₄O | 44.05 | 0.28 mL | 5.5 | 1.1 | Fisher Scientific |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.284 g | 7.5 | 1.5 | Acros Organics |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 25 mL | - | - | VWR Chemicals |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - | VWR Chemicals |

| Saturated NaCl (Brine) | NaCl(aq) | - | As needed | - | - | Lab Prepared |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-aminophenyl)imidazole (0.796 g, 5.0 mmol).

-

Dissolution: Add 25 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Imine Formation: Add acetaldehyde (0.28 mL, 5.5 mmol, 1.1 eq) dropwise to the stirred solution. Allow the reaction to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. In small portions over 15 minutes, carefully add sodium borohydride (0.284 g, 7.5 mmol, 1.5 eq). Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

-

Work-up:

-

Quench the reaction by slowly adding ~10 mL of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add 30 mL of ethyl acetate to the remaining aqueous layer. Transfer the mixture to a separatory funnel.

-

Wash the organic layer with 2 x 20 mL of saturated sodium chloride (brine) solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[8]

-

-

Purification:

-

Filter off the sodium sulfate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by column chromatography on silica gel, using a gradient elution of ethyl acetate in cyclohexane to afford the pure N-ethyl-3-(1H-imidazol-2-yl)aniline.[8]

-

Visual Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

Caption: High-level overview of the experimental workflow for reductive amination.

Caption: Simplified mechanism of the two-stage reductive amination process.

Troubleshooting and Key Considerations

-

Low Yield:

-

Incomplete Imine Formation: Ensure the 1-hour stirring period after acetaldehyde addition is respected. The reaction can be monitored by TLC.

-

Degradation of NaBH₄: Sodium borohydride can decompose in acidic conditions or with prolonged exposure to moisture. Use fresh reagent and add it to a neutral or slightly basic solution.

-

-

Presence of Starting Material:

-

Insufficient Reducing Agent: The amount of NaBH₄ may be insufficient. Ensure accurate weighing and use 1.5 equivalents.

-

-

Formation of Di-ethylated Product:

-

This is highly unlikely with this protocol. If observed, it may indicate contamination or a side reaction. Reductive amination is highly selective for mono-alkylation.[6]

-

-

Safety:

-

Acetaldehyde is volatile and flammable. Handle in a well-ventilated fume hood.

-

The addition of sodium borohydride to methanol generates hydrogen gas, which is flammable. Avoid open flames and ensure proper ventilation.

-

References

-

Wikipedia. Reductive amination. [Link]

-

ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]

-

ACS Publications - The Journal of Organic Chemistry. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

-

Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ResearchGate. Catalytic N-Alkylation of Anilines. [Link]

-

Vedantu. Write reactions of the final alkylation product of class 12 chemistry CBSE. [Link]

-

Eureka | Patsnap. N-ethyl aniline preparation method. [Link]

-

JOCPR. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

-

Wikipedia. Amine alkylation. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine alkylation - Wikipedia [en.wikipedia.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. gctlc.org [gctlc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Write reactions of the final alkylation product of class 12 chemistry CBSE [vedantu.com]

- 8. jocpr.com [jocpr.com]

Cycloauration and metal complexation of 1-ethyl-2-arylimidazoles

This guide details the synthesis, characterization, and application of cyclometalated gold(III) complexes derived from 1-ethyl-2-phenylimidazole . Unlike the ubiquitous 2-phenylpyridine (ppy) systems, imidazole-based gold(III) scaffolds offer distinct electronic properties and solubility profiles, making them critical candidates for thioredoxin reductase (TrxR) inhibition in oncology and Lewis acid catalysis .

Part 1: Strategic Overview & Mechanistic Insight

The "Hepi" Advantage

The ligand 1-ethyl-2-phenylimidazole (Hepi) overcomes a specific synthetic bottleneck found in unsubstituted imidazoles.

-

The Problem: Reaction of 2-phenylimidazole (with a free N-H) with

typically results in the formation of an aurate salt -

The Solution: N-alkylation (Ethyl group) removes the acidic proton and increases the lipophilicity of the ligand, facilitating the formation of the neutral coordination adduct

, which is the obligate precursor for the C-H activation step.

Mechanism of Cycloauration

The formation of the Au-C bond does not proceed via a simple oxidative addition (as with Au(I) to Au(III)). Instead, it follows a Electrophilic Aromatic Substitution (

Key Pathway:

-

Coordination: The imidazole nitrogen binds to Au(III), forming a square-planar adduct.

-

Activation: Removal of a chloride ligand (using

salts or heat) creates a vacant coordination site. -

C-H Cleavage: The electrophilic gold center attacks the ortho-position of the phenyl ring.

Figure 1: Step-wise cyclometalation mechanism for 1-ethyl-2-arylimidazoles.

Part 2: Experimental Protocols

Phase I: Ligand Synthesis (1-Ethyl-2-phenylimidazole)

If not commercially available, synthesize from 2-phenylimidazole.

Reagents:

-

2-Phenylimidazole (

eq) -

Ethyl Iodide (

eq) -

Potassium Carbonate (

, -

Solvent: Acetone or DMF (Dry)

Protocol:

-

Dissolution: Dissolve 2-phenylimidazole (e.g.,

, -

Base Addition: Add

( -

Alkylation: Dropwise add ethyl iodide (

, -

Reflux: Heat the mixture to reflux (

) for 12–18 hours. Monitor by TLC (Ethyl Acetate/Hexane).[1] -

Workup: Filter off inorganic salts. Evaporate the solvent. Redissolve the residue in DCM, wash with water (

), and dry over -

Purification: Product is usually an oil or low-melting solid. Purify via silica gel column chromatography (Eluent: DCM:MeOH 98:2) if necessary.

-

Yield Expectation: >85%[2]

-

Phase II: Synthesis of the Gold(III) Adduct

Preparation of

Reagents:

-

or

-

Ligand (from Phase I) (

eq) -

Solvent: Acetonitrile (

) or Methanol

Protocol:

-

Dissolve

( -

Dissolve the ligand (

, -

Add the ligand solution to the gold solution dropwise. An immediate precipitate (orange/yellow) will form.

-

Stir for 2 hours at room temperature.

-

Isolation: Filter the solid, wash with cold water and small amounts of diethyl ether.

-

Drying: Vacuum dry. This is the coordination adduct (Au bonded to N only).

Phase III: Cyclometalation (The Critical Step)

Conversion of Adduct to Cyclometalated

Reagents:

-

Adduct (

)[3] -

Silver Tetrafluoroborate (

) or Silver Triflate ( -

Solvent: Acetonitrile/DCM

Protocol:

-

Suspend the adduct (

) in dry Acetonitrile ( -

Add

( -

Reaction: Heat to mild reflux (

) for 4–6 hours. The mixture will turn cloudy as -

Filtration: Cool to room temperature and filter through a Celite pad to remove

. -

Concentration: Evaporate the filtrate to near dryness.

-

Crystallization: Redissolve in minimal DCM and layer with Diethyl Ether or Pentane. Store at

. -

Product: Yellow/Orange crystals of

.

Part 3: Characterization & Data Interpretation

NMR Spectroscopy Signatures

Successful cyclometalation is confirmed by the disappearance of one aromatic proton and specific shifts.

| Feature | Ligand (Free) | Complex (Cyclometalated) | Diagnostic Note |

| Ortho-H (Phenyl) | Doublet (~7.8 ppm) | Absent (One H lost) | Definitive proof of C-H activation. |

| Imidazole C-H | Singlet (~7.1 ppm) | Downfield Shift (~7.5+ ppm) | Due to electron withdrawal by Au(III). |

| Ethyl | Quartet | Diastereotopic splitting | If the complex is chiral/rigid, |

X-Ray Crystallography Parameters

-

Geometry: Distorted Square Planar.

-

Bond Lengths:

- : ~2.00 – 2.05 Å (Trans to Cl).

- : ~2.00 – 2.05 Å (Trans to Cl).

-

Trans Influence: The

bond trans to the Carbon is typically longer (

Part 4: Applications & Modifications

Anticancer Activity (TrxR Inhibition)

Gold(III) complexes with C^N ligands are potent inhibitors of Thioredoxin Reductase (TrxR) .

-

Mechanism: The "soft" gold center undergoes ligand exchange with the selenocysteine (Sec) residue in the active site of TrxR.

-

Stability: The cyclometalated Au-C bond prevents premature reduction to Au(0) by biological thiols (e.g., Glutathione), allowing the drug to reach the mitochondrial target.

-

Protocol for Bio-Assay: Dissolve complex in DMSO (stock

). Dilute in culture media. Treat cancer cells (e.g., HeLa, A549) for 24–72h. Measure IC50 via MTT assay. Expect IC50 in the low micromolar range (1–10 µM) .

Post-Complexation Functionalization

The chloride ligands on the

-

Dithiocarbamates: React with

to form -

Phosphines: React with

to form

References

-

First intramolecular aromatic substitution by gold(III)

- Source: Journal of the Chemical Society, Dalton Transactions (RSC).

- Significance: Establishes the foundational synthesis of the 1-ethyl-2-phenylimidazole gold(III)

-

URL:[Link]

-

New Variations on the Theme of Gold(III)

- Source: Inorganic Chemistry (ACS).

- Significance: Details the biological mechanism (TrxR inhibition) and stability requirements for C^N gold complexes.

-

URL:[Link]

-

Tuning cyclometalated gold(III)

- Source: Journal of the American Chemical Society / NIH.

- Significance: Provides crystallographic data on ligand exchange and trans-effects in similar cyclometal

-

URL:[Link]

-

Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-imidazole (Ethyl-Lophine).

- Source: Z.

- Significance: Reference for the ligand synthesis and characteriz

-

URL:[Link]

Sources

- 1. 2-Phenylimidazole synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. First intramolecular aromatic substitution by gold(III) of a ligand other than pyridine derivatives. Synthesis and crystal structure of the novel five-membered cycloaurated complex of 1-ethyl-2-phenylimidazole - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Overcoming steric hindrance in 1-ethyl-2-arylimidazole synthesis

Technical Support Center: Advanced Heterocycle Synthesis Subject: Troubleshooting Steric Hindrance in 1-Ethyl-2-Arylimidazole Synthesis Ticket ID: #IMID-C2-STERIC-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Steric Challenge

Synthesizing 1-ethyl-2-arylimidazoles presents a classic "ortho-effect" challenge. The proximity of the N1-ethyl group and the C2-aryl ring creates significant torsional strain. When the aryl group possesses ortho-substituents (e.g., o-tolyl, 2,6-dimethylphenyl), the rotation of the bond connecting the imidazole and benzene rings is restricted, leading to:

-

Poor Cyclization Yields: In de novo synthesis, the final ring-closure step is energetically unfavorable.

-

Regioselectivity Issues: In alkylation strategies, steric blocking prevents N-ethylation or promotes side reactions.

-

Catalyst Failure: In cross-coupling, the bulky substrate prevents oxidative addition or transmetallation at the metal center.

This guide provides three field-proven workflows to bypass these energy barriers.

Decision Matrix: Select Your Protocol

Before proceeding, identify your specific steric constraint using the logic flow below.

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on steric severity.

Module 1: The "Construction" Approach (Modified Debus-Radziszewski)

Best For: Moderate steric hindrance; creating the ring around the steric bulk.

The classical reaction (Glyoxal + Aldehyde + Ammonia) often fails here. We utilize a Four-Component Condensation where ethylamine replaces one equivalent of ammonia.

Protocol:

-

Reagents: Glyoxal (40% aq), Aryl Aldehyde (1.0 equiv), Ethylamine (1.0 equiv), Ammonium Acetate (1.0 equiv).

-

Solvent: Acetic Acid (Glacial) or Methanol with catalytic Lewis Acid (e.g., 10 mol% In(OTf)₃).

-

Activation: Microwave Irradiation is mandatory for hindered aldehydes.

Troubleshooting Guide:

| Symptom | Probable Cause | Corrective Action |

| No Reaction (Stalled Imine) | The bulky aldehyde carbonyl is too shielded for the amine attack. | Switch to Microwave: Heat to 100–120°C for 20–40 mins. The thermal spike overcomes the activation energy barrier [1]. |

| Formation of Oxazole Byproduct | Incomplete incorporation of the nitrogen source (ammonia/amine). | Increase Amine Equivalents: Use a 1.5x excess of Ammonium Acetate to suppress oxazole formation. |

| Dark Tar/Polymerization | Glyoxal polymerization due to high pH or overheating. | Dropwise Addition: Add the glyoxal last and slowly at 0°C before heating. Use a Lewis Acid catalyst (In(OTf)₃ or Iodine) to lower the required temp [4]. |

Module 2: The "Coupling" Approach (Suzuki-Miyaura)

Best For: Extreme steric hindrance (e.g., 2,6-disubstituted aryls).

Instead of forming the ring, we couple a pre-formed 1-ethyl-2-bromoimidazole with a sterically hindered aryl boronic acid. This relies on Palladium's ability to force bond formation.

Protocol:

-

Precursor: Synthesize 1-ethyl-2-bromoimidazole (commercially available or via lithiation/bromination of 1-ethylimidazole).

-

Catalyst System: Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ (highly recommended for sterics).

-

Base: K₃PO₄ (anhydrous) or Cs₂CO₃.

-

Solvent: 1,4-Dioxane/Water (4:1).

Experimental Workflow (DOT Visualization):

Figure 2: High-temperature Suzuki coupling workflow optimized for sterically hindered imidazoles [2].

FAQ for Suzuki Coupling:

-

Q: My reaction stalls at 50% conversion.

-

A: This is likely catalyst deactivation. For hindered substrates, standard Pd(PPh₃)₄ is insufficient. Switch to Buchwald Ligands (e.g., X-Phos or S-Phos) or Pd(Amphos) which form a monolithic active species that tolerates bulk [2].

-

-

Q: I see de-brominated imidazole (1-ethylimidazole) as a byproduct.

-

A: This is "protodehalogenation." Ensure your solvent is strictly degassed and anhydrous if possible (though Suzuki tolerates water, excess protons can be an issue with unstable boronic acids). Increase the catalyst loading to 5-10 mol%.

-

Module 3: The "Direct" Approach (Cu-Catalyzed C-H Arylation)

Best For: Atom economy and avoiding halogenated precursors.

This advanced method uses Copper(I) to activate the acidic C2-H bond of 1-ethylimidazole.

Protocol:

-

Substrates: 1-Ethylimidazole + Aryl Iodide (Bromides are slower).

-

Catalyst: CuI (10 mol%) + Ligand (1,10-Phenanthroline or L-Proline).

-

Base: K₂CO₃ or Cs₂CO₃.

-

Conditions: DMSO, 110°C, 24h.

Critical Warning: While elegant, this method suffers most from steric hindrance. If using ortho-substituted aryl iodides, you must use a specific ligand system like 4,7-dimethoxy-1,10-phenanthroline to create a more electron-rich copper center capable of oxidative addition despite the bulk [3].

Comparative Data: Yields under Steric Stress

The following table illustrates the expected yields for synthesizing 1-ethyl-2-(2-methylphenyl)imidazole (a hindered target) using the three methods.

| Method | Reaction Time | Temp | Yield (Isolated) | Steric Tolerance |

| Debus-Radziszewski (Thermal) | 24 h | Reflux | 15-20% | Low |

| Debus-Radziszewski (MW) | 40 min | 120°C | 65-75% | High |

| Suzuki Coupling (Pd-Amphos) | 2 h | 140°C | 80-90% | Very High |

| Cu-Catalyzed C-H Arylation | 48 h | 110°C | 40-50% | Moderate |

References

-

BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Substituted Imidazoles. Retrieved from

-

Somsák, L., et al. (2024). Synthesis... of N-(β-d-glucopyranosyl)-2-arylimidazole.... (Demonstrates Pd(amphos)Cl2 usage for hindered imidazoles). Molecules. Retrieved from

-

Beletskaya, I. P., & Cheprakov, A. V. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (Discusses ligand effects on sterics). The Journal of Organic Chemistry. Retrieved from

-

Kapoor, K., et al. (2014). Iodine–NH4OAc mediated regioselective synthesis.... Organic & Biomolecular Chemistry. Retrieved from

Sources

Technical Support Center: Separation of N-Ethyl Imidazole Regioisomers

Case ID: IMID-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Nomenclature Triage

User Query: "How do I separate N1-ethyl and N3-ethyl imidazole regioisomers?"

Technical Clarification: In the context of substituted imidazoles (e.g., 4-substituted imidazole), "N1" and "N3" alkylation refers to the formation of 1,4-disubstituted and 1,5-disubstituted regioisomers.

-

1,4-isomer (often called N1-alkyl): The ethyl group is on the nitrogen distal to the C4-substituent. This is typically the thermodynamically favored product (less steric hindrance).

-

1,5-isomer (often called N3-alkyl): The ethyl group is on the nitrogen proximal to the substituent. This is often the kinetic product or formed due to specific directing groups.

The Challenge: These isomers possess nearly identical molecular weights and very similar pKa values. On standard silica gel, they often co-elute or streak due to the basicity of the imidazole ring interacting with acidic silanols.

Diagnostic Module: Identification (The "Triage")

Before attempting separation, you must definitively assign which isomer is which. Do not rely solely on polarity (Rf values), as elution order can flip depending on the substituent.

Protocol A: Structural Assignment via NOE NMR

The only self-validating method for assignment is 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY NMR.

-

Step 1: Irradiate the methylene protons of the N-Ethyl group (~4.0 ppm).

-

Step 2: Observe the aromatic region.

-

1,5-Isomer (Proximal): You will see a strong NOE enhancement of the substituent protons or the proton at C4 .

-

1,4-Isomer (Distal): You will see NOE enhancement only at the C2-H and C5-H (ring protons), with NO enhancement of the substituent.

-

Visualizing the Logic

Caption: Logic flow for distinguishing 1,4- and 1,5-imidazole regioisomers using NOE NMR spectroscopy.

Purification Workflows

Select your workflow based on the physical state of your crude mixture.

Workflow A: The "Happy Path" (Crystallization)

Best for: 4-Nitroimidazoles, 4-Phenylimidazoles.

Scientific Basis: 1,4-isomers are generally more symmetric and have higher melting points than 1,5-isomers. 1,5-isomers often remain as oils due to the steric clash between the N-ethyl and C4-substituent disrupting crystal packing.

Protocol:

-

Solvent Selection: Use a minimal amount of hot Ethanol or Isopropanol .

-

Dissolution: Dissolve crude mixture at reflux.

-

Cooling: Allow to cool slowly to Room Temp (RT), then 4°C.

-

Filtration: The precipitate is usually the pure 1,4-isomer .

-

Liquor Recovery: The mother liquor is enriched in the 1,5-isomer .

Workflow B: Flash Chromatography (The "Grind")

Best for: Oils, complex mixtures, or when both isomers are needed.

Troubleshooting the "Streak": Imidazoles streak on silica because they act as bases. You must block the silanols.

Recommended Solvent Systems:

| System Type | Mobile Phase Composition | Additive (Critical) | Purpose |

|---|---|---|---|

| Standard Normal Phase | DCM / Methanol (95:5 to 90:10) | 1% Triethylamine (TEA) or NH₄OH | TEA blocks acidic silanols, sharpening peaks. |

| High Polarity | Ethyl Acetate / Acetone | 1% TEA | Good for very polar derivatives. |

| Reverse Phase (Flash) | Water / Acetonitrile | 0.1% Formic Acid or 10mM Ammonium Bicarbonate | C18 columns often separate these isomers better than silica. |

Step-by-Step Protocol (Silica):

-

Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of Hexane containing 1% TEA . This neutralizes the column before you even load your sample.

-

Loading: Load sample as a liquid (DCM) or dry load on Celite. Do not dry load on acidic silica.

-

Elution: Run a gradient. The 1,4-isomer typically elutes after the 1,5-isomer on silica (1,5 is less polar due to steric shielding of the nitrogen lone pair), but this can reverse depending on the C4 substituent.

Workflow C: Chemical Separation (The "Trick")

Best for: Large scale (>10g) where chromatography is too expensive.

Nitrate Salt Precipitation: Many imidazoles form insoluble nitrate salts.

-

Dissolve mixture in Acetone or Ethanol.

-

Add Conc. HNO₃ dropwise (Careful: Exotherm).

-

The 1,4-isomer nitrate salt often crystallizes out preferentially.

-

Filter, then neutralize the salt with saturated NaHCO₃ to recover the free base.

Troubleshooting & FAQs

Q1: My peaks are tailing badly on HPLC. What is wrong?

-

Cause: Silanol interactions.

-

Fix: You are likely using a neutral mobile phase. Switch to a High pH stable column (e.g., Waters XBridge or Agilent Poroshell HPH) and use 10mM Ammonium Bicarbonate (pH 10) . At high pH, the imidazole is deprotonated (neutral), and the peak shape will sharpen significantly.

Q2: I see a single spot on TLC, but NMR shows two isomers.

-

Cause: Co-elution.[1] The isomers have identical Rf values in that solvent.

-

Fix:

-

Change Selectivity: If using MeOH/DCM, switch to Acetone/Hexane or Toluene/Isopropanol.

-

Run 2D-TLC: Spot the plate, run it, dry it, rotate 90 degrees, and run in a different solvent system. If two spots appear off-diagonal, they are separable.

-

Q3: Can I control the ratio during the reaction to avoid separation?

-

Insight: Yes.

-

Thermodynamic Control: Heating the reaction (or using high boiling solvents like DMF at 100°C) favors the 1,4-isomer .

-

Kinetic Control: Low temperature (-78°C) or using sterically hindered bases may slightly increase the 1,5-isomer , though 1,4 is almost always major for simple alkylations.

-

Decision Matrix for Separation Strategy

Caption: Strategic decision tree for selecting the optimal purification method based on physical state and scale.

References

-

BenchChem Technical Support. (2025).[2][3] Purification of Imidazole Derivatives: Troubleshooting Guides. Retrieved from

-

Chromatography Forum. (2004).[4] HPLC Method for Imidazole Separation.[4][5][6] Retrieved from

- Journal of Organic Chemistry. (2012). Distinction between 1,4 and 1,5 regioisomers based on simple 1D 13C NMR experiments.

-

National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Retrieved from

-

ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation. Retrieved from [7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

Minimizing side reactions in imidazole C-H arylation protocols

Technical Support Center: Imidazole C-H Arylation Protocols Ticket ID: IMID-CH-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for Imidazole C-H Arylation . This guide is designed for researchers encountering specific selectivity issues (regio-, chemo-, or mono-selectivity) in transition-metal-catalyzed protocols.

Unlike standard cross-coupling (Suzuki, Stille), C-H activation on imidazoles relies heavily on the Concerted Metallation-Deprotonation (CMD) mechanism. Understanding this kinetic vs. thermodynamic balance is the key to suppressing side reactions.

Quick Diagnostic: What is your primary failure mode?

| Symptom | Diagnosis | Jump to Section |

| Product is arylated at C2 instead of C5 (or vice versa). | Regioselectivity Mismatch | [Module 1] |

| Reaction stalls; low conversion; catalyst precipitates. | Catalyst Poisoning (N-Binding) | [Module 2] |

| Aryl group attached to Nitrogen (N1) instead of Carbon. | Competitive N-Arylation | [Module 3] |

| Mixture of mono- and bis-arylated products. | Over-Arylation Control | [Module 4] |

Module 1: Regioselectivity (The C2 vs. C5 Battle)

The Issue: You intended to arylate the C5 position, but the reaction occurred at C2 (the carbon between the nitrogens), or you obtained a mixture.

Technical Root Cause:

-

Thermodynamics (C2): The C2 proton is the most acidic (pKa ~18.6) and is the preferred site for deprotonation-based mechanisms or copper-mediated pathways.

-

Kinetics (C5): In Palladium-catalyzed CMD pathways, the C5 position is often kinetically favored due to the inductive stabilization of the C-Pd bond by the adjacent N1 nitrogen, provided the C2 is not activated by Copper.

Troubleshooting Protocol:

Scenario A: Targeting C5 (The Kinetic Product)

To force C5 selectivity, you must suppress C2 activation and favor the Pd-CMD pathway.

-

Exclude Copper: Ensure your reaction is Cu-free. Even trace copper can switch selectivity to C2.

-

Solvent Switch: Use polar aprotic solvents like DMF or DMA .[1] These solvents stabilize the polar transition state required for C5 activation.

-

Base Selection: Use carbonates (Cs₂CO₃, K₂CO₃) or carboxylates . These act as the proton shuttle in the CMD mechanism.

-

Protecting Group: Use an electron-withdrawing or bulky group on N1 (e.g., SEM, Benzyl).

Standard C5-Selective Protocol:

Catalyst: Pd(OAc)₂ (5 mol%)

Ligand: PPh₃ or P(t-Bu)₃ (10 mol%)

Base: Cs₂CO₃ (2.0 equiv)

Solvent: DMF (0.2 M)

Temp: 120–140 °C

Note: If C2 arylation persists, lower the temperature to 100 °C to favor the kinetic C5 product.

Scenario B: Targeting C2 (The Thermodynamic Product)

To force C2 selectivity, you need to lower the activation energy for the C2-H bond.

-

Add Copper: The addition of CuI (10–50 mol%) is the "switch." Copper coordinates to the imidazole nitrogens, increasing the acidity of the C2 proton and facilitating transmetallation to Palladium.

-

Alternative Catalyst: Consider Nickel catalysis (e.g., Ni(OTf)₂/dcype) which has shown high C2 selectivity in t-amyl alcohol.[2]

Standard C2-Selective Protocol:

Catalyst: Pd(OAc)₂ (5 mol%)

Co-Catalyst: CuI (10 mol%)

Base: CsF or t-BuOLi

Solvent: Dioxane or Toluene (Non-polar solvents favor C2 when Cu is present).

Temp: 140 °C

Module 2: Catalyst Poisoning (N-Binding)

The Issue: The reaction turns black immediately or yields <10% product despite high temperatures.

Technical Root Cause: Imidazoles are excellent ligands. The N3 nitrogen (the one with the lone pair) binds tightly to electrophilic Pd(II), displacing your phosphine ligands and forming an inactive [Pd(imidazole)₄]²⁺ complex. This shuts down the catalytic cycle before it begins.

The "Pre-Heat" Solution (Critical Step): Do not mix everything at room temperature. You must form the active Pd-Ligand species before the imidazole sees the metal.

Step-by-Step Fix:

-

Vessel A: Combine Aryl Halide, Base, and Imidazole in the reaction solvent.

-

Vessel B: Combine Pd source (e.g., Pd₂(dba)₃) and Ligand (e.g., Phosphine) in a small amount of solvent.[3] Heat this mixture to 60–80 °C for 3–5 minutes. This ensures the ligand binds to Pd.

-

Injection: Syringe the hot catalyst solution (Vessel B) into the reaction mixture (Vessel A).

-

Result: The bulky ligand prevents the imidazole from displacing it, keeping the catalyst active.

Module 3: Competitive N-Arylation

The Issue: You found the aryl group attached to the Nitrogen (N1) instead of a Carbon.

Technical Root Cause: This is a classical Ullmann-type coupling or S_NAr reaction.[3] It competes with C-H activation, especially if the imidazole N-H is free (unprotected) and the base is strong.

Preventative Measures:

-

Mandatory Protection: The most robust fix is to block the N1 position.

-

SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent for C5 direction; removable with fluoride.

-

Methyl/Benzyl: Stable, but harder to remove.

-

-

Ligand Sterics: If you must use free (NH)-imidazole, use bulky, electron-rich ligands (e.g., Buchwald ligands like BrettPhos) and weaker bases to discourage deprotonation of the N-H bond.

Module 4: Bis-Arylation (Over-Reaction)

The Issue: You wanted a mono-arylated product, but obtained a mixture of mono- and bis-arylated imidazoles (e.g., C2,C5-diphenylimidazole).

Technical Root Cause: The mono-arylated product is often more electron-rich (if the aryl group is electron-donating) or simply remains reactive, re-entering the catalytic cycle.

Control Strategy:

-

Stoichiometry Inversion: Use the imidazole in excess (2–3 equivalents) relative to the aryl halide. This statistically favors the mono-arylation event.

-

Protecting Group "Switch":

-

Use a SEM group . Once C5 is arylated, the steric bulk of the SEM group (at N1) and the aryl group (at C5) creates a "protective pocket" that makes C4 less accessible.

-

Note: C2 is still vulnerable. If you see C2+C5 bis-arylation, refer to Module 1 to remove Copper traces.

-

Visualizing the Solution

The following diagrams illustrate the decision-making process and the mechanistic pathway.

Figure 1: Troubleshooting Logic Flow

Caption: Decision tree for isolating failure modes in imidazole arylation. Blue nodes indicate diagnostic steps; Green nodes indicate actionable protocols.

Figure 2: The CMD Mechanism (Why Base Matters)

Caption: The Concerted Metallation-Deprotonation (CMD) pathway. The base acts as a shuttle, lowering the energy barrier for C-H cleavage. This step determines regioselectivity.[4][5][6]

References

-

Regioselective C5 vs C2 Arylation & Mechanism: Seregin, I. V., & Gevorgyan, V. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation. Journal of the American Chemical Society.[7][8]

-

Preventing Catalyst Poisoning (N-Binding): Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society.[7][8]

-

Nickel-Catalyzed C2 Arylation: Muto, K., Hatakeyama, T., Yamaguchi, J., & Itami, K. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science.

-

C2-Arylation via Copper Co-catalysis: Macdonald, J., et al. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry.

-

Computational Insight into CMD vs nCMD: Gorecki, D., et al. (2021).[4][9] Concerted vs Nonconcerted Metalation–Deprotonation in Orthogonal Direct C–H Arylation of Heterocycles. The Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Validation & Comparative

NMR characterization of 3-(1-ethyl-1H-imidazol-2-yl)aniline vs 1-methyl analog

Technical Guide: NMR Characterization of 3-(1-ethyl-1H-imidazol-2-yl)aniline vs. 1-Methyl Analog

Executive Summary

In the development of kinase inhibitors and heterocyclic drug candidates, the 2-aryl-imidazole scaffold is a critical pharmacophore. Distinguishing between alkyl variants—specifically the 1-ethyl (Compound A) and 1-methyl (Compound B) analogs of 3-(1H-imidazol-2-yl)aniline—is a routine but vital quality control step.

While Mass Spectrometry (LC-MS) provides rapid mass confirmation (

Structural Context & Theoretical Shifts

Unlike N-linked imidazoles (imidazol-1-yl), these compounds are C-linked at the 2-position. This substitution pattern eliminates the highly deshielded H2 proton typically found in imidazoles, leaving only H4 and H5 on the heterocyclic ring.

-

Compound A (Ethyl Analog): 3-(1-ethyl-1H-imidazol-2-yl)aniline

-

Compound B (Methyl Analog): 3-(1-methyl-1H-imidazol-2-yl)aniline

Structural Diagram & Numbering Logic

Figure 1: Structural comparison highlighting the primary NMR differentiation markers at the N1 position.

Experimental Protocol

To ensure reproducibility and minimize solvent exchange effects on the aniline -NH

Reagents:

-

Solvent: DMSO-

(99.9% D) + 0.03% TMS (v/v).-

Rationale: DMSO ensures complete solubility of the polar imidazole-aniline system and slows proton exchange, allowing the -NH

signal to appear as a distinct broad singlet rather than merging with the water peak.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

Acquisition Parameters (400 MHz or higher):

-

Pulse Sequence: zg30 (Standard 30° pulse)

-

Relaxation Delay (D1): 1.0 s (Sufficient for qualitative ID; increase to 5.0 s for qNMR).

-

Scans (NS): 16–32.

-

Temperature: 298 K (25°C).[1]

Comparative Spectral Data

The following table summarizes the chemical shifts (

Table 1: H NMR Chemical Shift Comparison (DMSO- )

| Assignment | Proton Type | 1-Ethyl Analog (Cmpd A) | 1-Methyl Analog (Cmpd B) | Multiplicity & |

| Aliphatic (N-Alkyl) | N-CH | 4.12 | — | Quartet ( |

| -CH | 1.35 | 3.76 | Et: Triplet ( | |

| Aniline -NH | Amino | 5.20 (broad) | 5.20 (broad) | Singlet (br) |

| Aromatic (Aniline) | H-2' | 6.95 | 6.92 | Narrow Doublet / Singlet |

| H-4', H-6' | 6.55 – 6.70 | 6.55 – 6.70 | Multiplet / Doublets | |

| H-5' | 7.05 | 7.05 | Triplet (Pseudo-t) | |

| Heterocycle | Imid-H4 | 7.25 | 7.22 | Doublet ( |

| Imid-H5 | 6.98 | 6.95 | Doublet ( |

Note: The absence of the highly deshielded Imidazole H2 signal (typically >7.8 ppm) confirms the substitution at the C2 position. If the synthesis accidentally produced the 1-aryl isomer (N-linked), you would observe three imidazole protons, including a distinct H2.

Table 2: C NMR Diagnostic Signals

| Carbon Type | 1-Ethyl Analog | 1-Methyl Analog |

| N-Alkyl (Alpha) | 43.5 (CH | 34.2 (CH |

| N-Alkyl (Beta) | 15.8 (CH | — |

| C2 (Quaternary) | ~148.0 | ~148.5 |

Differentiation Strategy & Workflow

When analyzing crude reaction mixtures, the aliphatic region is the primary filter. However, advanced characterization requires verifying the connectivity to ensure the ethyl/methyl group is on the nitrogen (N1) and not on the aniline nitrogen (which would be an impurity).

Logic Flow for Verification

Figure 2: Step-by-step logic for distinguishing the analogs and validating regiochemistry.

Crucial Validation Step (NOESY): To confirm the alkyl group is on the Imidazole N1 and not the Aniline Nitrogen:

-

Observation: Look for a Nuclear Overhauser Effect (NOE) correlation between the N-Alkyl protons and the Imidazole H5 proton (the doublet around 6.98 ppm).

-

Absence: There should be NO correlation between the N-Alkyl protons and the Aniline ring protons. If you see an NOE to the aniline ortho-protons, the alkylation likely occurred on the aniline amine (a common synthetic impurity).

References

-

Chemical Shifts of N-Alkyl Imidazoles

-

Protonation and Solvent Effects on Imidazoles

-

General Imidazole Characterization

- Title: 1H NMR Studies of Some Imidazole Ligands Coordin

- Source: Turkish Journal of Chemistry.

-

URL:[Link]

Sources

A Comparative Guide to the Cytotoxicity of N-Ethyl vs. N-H Imidazole Aniline Derivatives

For researchers, scientists, and drug development professionals, the imidazole aniline scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. A critical aspect of optimizing these molecules is understanding how subtle structural modifications can profoundly impact their biological activity. This guide provides an in-depth, objective comparison of the cytotoxic profiles of N-ethyl and N-H imidazole aniline derivatives, supported by established experimental data and detailed protocols.

Introduction: The Significance of N-Substitution in Imidazole Aniline Derivatives

The imidazole ring is a key component in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] The nitrogen atoms in the imidazole ring are crucial for its chemical and biological characteristics. The presence of a hydrogen atom on one of the nitrogen atoms (N-H) allows for hydrogen bonding interactions, which can be pivotal for target engagement. Conversely, the substitution of this hydrogen with an alkyl group, such as an ethyl group (N-ethyl), can significantly alter the molecule's physicochemical properties, including lipophilicity, steric hindrance, and metabolic stability. These alterations, in turn, can dramatically influence the compound's cytotoxicity.[3][4]

This guide will explore the expected and observed differences in the cytotoxic effects of N-ethyl versus N-H imidazole aniline derivatives, providing the scientific rationale and experimental frameworks to investigate these differences.

Physicochemical Properties and Their Anticipated Impact on Cytotoxicity

The introduction of an N-ethyl group in place of an N-H moiety is predicted to modulate several key physicochemical parameters that are intrinsically linked to a compound's cytotoxic potential.[3][4]

| Physicochemical Property | N-H Imidazole Aniline Derivative | N-Ethyl Imidazole Aniline Derivative | Anticipated Effect on Cytotoxicity |

| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity can enhance cell membrane permeability, leading to higher intracellular concentrations and potentially greater cytotoxicity.[3] |

| Hydrogen Bonding | Hydrogen bond donor and acceptor | Hydrogen bond acceptor only | The loss of the hydrogen bond donor capability may alter target binding affinity and specificity, which could either increase or decrease cytotoxicity depending on the target. |

| Steric Hindrance | Minimal | Increased | The ethyl group can introduce steric hindrance, which may affect the molecule's ability to bind to its biological target, potentially reducing cytotoxicity. |

| Metabolic Stability | Potentially susceptible to N-dealkylation (if other N-alkyl groups are present) or other metabolic transformations. | The ethyl group may alter the metabolic profile, potentially leading to the formation of different metabolites with varying cytotoxicities. | Altered metabolism can lead to either detoxification or bioactivation, thereby influencing the overall cytotoxic effect. |

| Basicity (pKa) | The pKa of the imidazole ring will be influenced by the aniline substituent. | The electron-donating nature of the ethyl group is expected to slightly increase the basicity of the imidazole nitrogen. | Changes in ionization state can affect solubility, membrane permeability, and interactions with biological targets.[3] |

Experimental Framework for Comparative Cytotoxicity Assessment

To empirically determine the cytotoxic differences between N-ethyl and N-H imidazole aniline derivatives, a multi-assay approach is recommended. This ensures a comprehensive understanding of the mechanisms of cell death.

Synthesis of Imidazole Aniline Derivatives

The synthesis of both N-H and N-ethyl imidazole aniline derivatives can be achieved through established organic chemistry methodologies. A general synthetic approach is outlined below.

Caption: General synthetic workflows for N-H and N-Ethyl imidazole aniline derivatives.

Step-by-Step Protocol for N-Alkylation:

-

Dissolve the N-H imidazole aniline derivative in a suitable aprotic solvent (e.g., acetone, DMF).

-

Add a base, such as potassium carbonate (K₂CO₃), to the solution.

-

Add an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise to the reaction mixture.

-